molecular formula C24H17FN6O B14939545 7-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B14939545
M. Wt: 424.4 g/mol
InChI Key: OPRUPBCUAJTMHY-UHFFFAOYSA-N
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Description

7-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex heterocyclic compound that features a unique combination of indole, pyrido, triazolo, and pyrimidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step organic reactions. The process often starts with the preparation of the indole derivative, followed by the construction of the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidinone core. Key steps may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound, such as reducing nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the indole and pyrido rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound have shown potential as antiviral, anticancer, and antimicrobial agents . The indole moiety, in particular, is known for its biological activity and is a common feature in many bioactive molecules.

Medicine

In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a promising candidate for drug development .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 7-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The compound may also interact with DNA and RNA, affecting gene expression and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one apart is its unique combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C24H17FN6O

Molecular Weight

424.4 g/mol

IUPAC Name

11-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-phenyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C24H17FN6O/c25-17-6-7-20-18(12-17)16(13-26-20)8-10-30-11-9-21-19(23(30)32)14-27-24-28-22(29-31(21)24)15-4-2-1-3-5-15/h1-7,9,11-14,26H,8,10H2

InChI Key

OPRUPBCUAJTMHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C4=C(C=NC3=N2)C(=O)N(C=C4)CCC5=CNC6=C5C=C(C=C6)F

Origin of Product

United States

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